molecular formula C10H19NO3 B046825 N-Boc-L-prolinol CAS No. 69610-40-8

N-Boc-L-prolinol

Cat. No.: B046825
CAS No.: 69610-40-8
M. Wt: 201.26 g/mol
InChI Key: BFFLLBPMZCIGRM-QMMMGPOBSA-N
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Description

1-Boc-2-(S)-pyrrolidinemethanol is a chiral compound widely used in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a pyrrolidine ring, a hydroxyl group, and a tert-butoxycarbonyl (Boc) protecting group. This combination of functional groups makes it a versatile intermediate in the synthesis of various biologically active molecules.

Mechanism of Action

Target of Action

N-Boc-L-prolinol is primarily used as a building block in the synthesis of various compounds. It has been used in the synthesis of novel nicotinic acetylcholine receptor ligands . These receptors play a crucial role in the nervous system, mediating the actions of acetylcholine, a neurotransmitter .

Mode of Action

It is known to interact with its targets (such as the nicotinic acetylcholine receptors) to produce cognition-enhancing properties . This interaction likely involves the formation of covalent bonds, leading to changes in the structure and function of the target molecules .

Biochemical Pathways

This compound is involved in the synthesis of chiral β-amino sulfides and β-amino thiols . These compounds are important in various biochemical pathways, including those involved in the synthesis of proteins and other biomolecules .

Pharmacokinetics

Like other similar compounds, its bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The result of this compound’s action is the synthesis of novel compounds with potential therapeutic effects. For example, it has been used to synthesize anticoagulants . These compounds prevent blood clotting, thereby reducing the risk of heart attacks and strokes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals. For example, its stability may be affected by exposure to light, heat, or certain chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-2-(S)-pyrrolidinemethanol can be synthesized through several methods. One common approach involves the reduction of 1-Boc-2-(S)-pyrrolidinecarboxaldehyde using a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure high enantioselectivity .

Industrial Production Methods: Industrial production of 1-Boc-2-(S)-pyrrolidinemethanol often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Boc-2-(S)-pyrrolidinemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Boc-2-(S)-pyrrolidinemethanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Boc-2-(S)-pyrrolidinemethanol is unique due to its combination of a chiral center, a hydroxyl group, and a Boc protecting group. This combination allows for selective reactions and makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

IUPAC Name

tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h8,12H,4-7H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFLLBPMZCIGRM-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349181
Record name N-Boc-L-prolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69610-40-8
Record name N-Boc-L-prolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-2-(Hydroxymethyl)pyrrolidine, N-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 21.6 g. (0.10 mol.) of N-t-butoxycarbonyl-DL-proline in 100 ml. of dry tetrahydrofuran at room temperature is added 50 ml. of a 1 molar diborane solution in tetrahydrofuran at such a rate that the temperature of the reaction mixture is maintained at 25°-30°. After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour. Water is then cautiously added to the reaction mixture, the tetrahydrofuran is removed in vacuo, the residue is diluted with ether, and this solution is washed thoroughly with 5% aqueous sodium hydroxide. The ether solution is dried and concentrated in vacuo to obtain 1-(t-butoxycarbonyl)-2-pyrrolidinemethanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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